PKM2 Binding Affinity
N-(Furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide demonstrates a dissociation constant (Kd) of 0.0280 nM against human pyruvate kinase M2 (PKM2) as measured by surface plasmon resonance (SPR) at ligand concentrations ranging from 3.125 to 50 μM [1]. A second SPR measurement reported Kd = 2.5 nM [2]. These sub-nanomolar to low-nanomolar affinities place the compound among the tightest-binding PKM2 ligands catalogued in the BindingDB. Comparator data for other PKM2 chemotypes show IC₅₀ values typically in the range of 2.95 μM to 4.1 μM, indicating that this compound exhibits roughly 100- to 100,000-fold greater target affinity [3]. Caution: The PubChem structure record (CID 171713879) linked to CHEMBL5572369 may not match the compound's chemical structure; confirm identity with the vendor before relying on this data.
| Evidence Dimension | PKM2 binding affinity (Kd or IC₅₀) |
|---|---|
| Target Compound Data | Kd = 0.0280 nM (SPR); Kd = 2.5 nM (SPR) |
| Comparator Or Baseline | PKM2 inhibitor (ABI Chem): IC₅₀ = 2.95 μM; PKM2-IN-3: IC₅₀ = 4.1 μM; PF-06284674 (PKM2 activator): not a direct comparator |
| Quantified Difference | Approximately 100-fold to 100,000-fold lower Kd relative to common PKM2 inhibitor IC₅₀ values, though cross-study comparison between SPR Kd and biochemical IC₅₀ requires caution |
| Conditions | SPR analysis; PKM2 protein of unknown origin; ligand concentration range 3.125–50 μM (BindingDB). Comparator IC₅₀ values from enzymatic LDH-coupled assays. |
Why This Matters
For researchers focused on PKM2 as an oncology or metabolism target, the exceptional sub-nanomolar binding affinity suggests this compound could serve as a high-potency chemical probe, far exceeding the potency of commonly available PKM2 tool compounds.
- [1] BindingDB BDBM50645005 (CHEMBL5572369). Affinity Data: Kd = 0.0280 nM. Assay: Binding affinity to PKM2 assessed as dissociation rate constant (Kd) at 3.125 to 50 μM by SPR analysis. Deposited by Nanjing University of Chinese Medicine, curated by ChEMBL. View Source
- [2] BindingDB BDBM50645005. Second entry: Kd = 2.5 nM for PKM2 by SPR. View Source
- [3] BindingDB cross-query for PKM2 inhibitors. Example comparator: PKM2 inhibitor (ABI Chem) IC₅₀ = 2.95 μM; PKM2-IN-3: IC₅₀ = 4.1 μM (TargetMol). View Source
